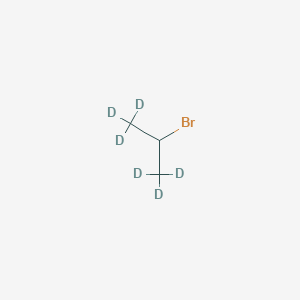

2-Bromopropane-1,1,1,3,3,3-d6

Description

Significance of Isotopic Labeling in Mechanistic Organic Chemistry

Isotopic labeling is a powerful technique used to trace the journey of atoms through chemical reactions. fiveable.me By substituting an atom in a reactant molecule with one of its isotopes, chemists can follow the labeled atom's path, providing direct evidence for proposed reaction mechanisms. numberanalytics.com This method helps to identify which bonds are broken and which are formed during a chemical transformation. numberanalytics.com Both stable and radioactive isotopes are employed, but stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are often preferred as they are non-radioactive and less disruptive to the system under investigation. fiveable.meresearchgate.net

The incorporation of an isotope can be detected using various analytical methods, most notably mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. fiveable.me These techniques can pinpoint the location of the isotopic label in the product molecules, thereby revealing the atomic rearrangements that occurred during the reaction. fiveable.meresearchgate.net This approach has been crucial in elucidating complex reaction mechanisms, such as rearrangements and biosynthetic pathways. numberanalytics.comnih.gov The isotopic labeling method is considered one of the most effective and least invasive ways to monitor chemical transformations at the molecular level. researchgate.net

Role of Deuterium in Probing Reaction Pathways and Kinetics

The substitution of hydrogen (H) with its heavier isotope, deuterium (D), is a particularly common and informative type of isotopic labeling. unam.mx The key to deuterium's utility lies in the Kinetic Isotope Effect (KIE) , which is the change in the rate of a reaction upon isotopic substitution. numberanalytics.comunam.mx The KIE is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy one (kD). numberanalytics.com

This effect arises because the greater mass of deuterium compared to hydrogen results in a lower zero-point vibrational energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. princeton.edu Consequently, more energy is required to break a C-D bond than a C-H bond. If the C-H bond is broken or formed in the rate-determining step of a reaction, a significant primary KIE (typically with kH/kD > 2) is observed. numberanalytics.comprinceton.edu Conversely, if the bond to the isotopically substituted atom is not directly involved in the rate-determining step, a much smaller or negligible secondary KIE may be observed. princeton.edu By measuring the magnitude of the deuterium KIE, chemists can gain critical information about the transition state of a reaction and determine whether a specific C-H bond is cleaved in the slowest step of the mechanism. numberanalytics.comprinceton.edu

Utility of 2-Bromopropane-1,1,1,3,3,3-d6 as a Model System for Mechanistic Investigations

2-Bromopropane (B125204) is a classic substrate in organic chemistry for studying competing substitution and elimination reactions. atamankimya.comlibretexts.org When treated with a base, it can undergo an elimination reaction to form propene. libretexts.orgsciepub.com Two primary mechanisms are possible for this elimination: the one-step E2 mechanism and the two-step E1 mechanism. A key difference between them is that the E2 reaction involves the breaking of a C-H bond on a carbon adjacent to the carbon bearing the leaving group (the bromine atom) in its single, rate-determining step. princeton.edulibretexts.org

This is where this compound, with its six deuterium atoms on the two methyl groups, becomes an exceptionally useful model system. cymitquimica.compharmaffiliates.com By using this deuterated compound and comparing its rate of elimination to that of non-deuterated 2-bromopropane, a primary kinetic isotope effect can be measured. princeton.edu

If the reaction proceeds via the E2 mechanism , the base removes a deuterium from one of the CD3 groups in the rate-determining step. princeton.edulibretexts.org This would result in a large, primary KIE (kH/kD > 2), as the C-D bond is broken in this step. princeton.edu

If the reaction proceeds via the E1 mechanism , the rate-determining step is the initial loss of the bromide ion to form a carbocation. The C-D bond is broken in a subsequent, faster step. Therefore, a KIE close to 1 would be expected, indicating the absence of C-D bond cleavage in the rate-determining step. princeton.edu

Thus, the study of this compound provides a clear and powerful method for distinguishing between these fundamental elimination pathways, making it an invaluable tool for both research and educational purposes in the field of physical organic chemistry. sciepub.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-1,1,1,3,3,3-hexadeuteriopropane | nih.gov |

| Synonyms | 2-Bromopropane-d6, (CD3)2CHBr | cymitquimica.comsigmaaldrich.com |

| CAS Number | 52809-76-4 | nih.govsigmaaldrich.com |

| Molecular Formula | C₃HD₆Br | pharmaffiliates.com |

| Molecular Weight | 129.03 g/mol | nih.govsigmaaldrich.com |

| Monoisotopic Mass | 128.01077 Da | nih.gov |

| Isotopic Purity | 99 atom % D | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,1,1,3,3,3-hexadeuteriopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMYKGVDVNBCFQ-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441641 | |

| Record name | 2-Bromopropane-1,1,1,3,3,3-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52809-76-4 | |

| Record name | 2-Bromopropane-1,1,1,3,3,3-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52809-76-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromopropane 1,1,1,3,3,3 D6

Strategies for Regiospecific and Stereoselective Deuteration of Alkyl Halides

Achieving high levels of deuterium (B1214612) incorporation at specific positions within a molecule requires carefully chosen synthetic strategies. For alkyl halides like 2-Bromopropane-1,1,1,3,3,3-d6, the primary approach is the synthesis of a deuterated precursor, in this case, 2-propanol-1,1,1,3,3,3-d6 (B1365365), followed by bromination. This ensures that the deuterium atoms are located exclusively on the methyl groups.

Direct deuteration of the final alkyl halide is generally less common due to the challenges in controlling regioselectivity and the potential for side reactions. However, several advanced methods for the deuteration of organic molecules are noteworthy:

Catalytic Hydrogen-Deuterium Exchange (HDE): This method involves the use of transition metal catalysts, such as iridium or ruthenium complexes, to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like heavy water (D₂O). While highly effective for certain substrates, achieving regiospecificity at the methyl groups of a propane (B168953) backbone while avoiding exchange at the central carbon would require a highly selective catalyst. Iridium(III)-bipyridonate complexes have shown promise in the α-selective deuteration of alcohols, which could be a relevant strategy for precursor synthesis.

Dehalogenative Deuteration: This approach involves the reduction of a halogenated precursor in the presence of a deuterium source. For instance, an alkyl dihalide could be selectively reduced and deuterated. Photo-induced and electrochemical methods have been developed for the dehalogenative deuteration of alkyl halides using D₂O as the deuterium source. These methods offer mild reaction conditions and high functional group tolerance.

Cu-catalyzed Deacylative Deuteration: This is a site-specific method that uses a ketone as a traceless activating group to achieve mono-, di-, or tri-deuteration at specific sites using D₂O as the deuterium source.

While these methods represent the forefront of deuteration chemistry, the most direct and reliable synthesis of this compound relies on the preparation of its specifically deuterated alcohol precursor.

Synthesis of Deuterated Precursors

The key precursor for the synthesis of this compound is 2-propanol-1,1,1,3,3,3-d6. This deuterated isopropanol (B130326) is typically synthesized through the reduction of hexadeuterated acetone (B3395972) (acetone-d6).

Reduction of Acetone-d6 (B32918):

Acetone-d6, where all six hydrogen atoms are replaced by deuterium, serves as the starting material. The reduction of the carbonyl group to a hydroxyl group can be achieved using various reducing agents. Common methods include:

Catalytic Hydrogenation: This involves the use of a metal catalyst such as platinum, palladium, or nickel, with deuterium gas (D₂) as the deuterium source for the hydroxyl group if a fully deuterated isopropanol (isopropanol-d8) is desired. However, for 2-propanol-1,1,1,3,3,3-d6, a protic workup or a hydride reducing agent is used.

Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for reducing ketones to alcohols. In this case, the hydride provides the hydrogen for the hydroxyl group, while the deuterium atoms on the methyl groups of acetone-d6 remain intact.

The general reaction is as follows:

(CD₃)₂C=O + [H]⁻ → (CD₃)₂CHOH

This reaction provides a high yield of the desired 2-propanol-1,1,1,3,3,3-d6 with excellent isotopic purity at the methyl positions.

Optimization of Deuterium Incorporation Efficiency

Maximizing the incorporation of deuterium is crucial for the utility of the final product. Several factors can be optimized during the synthesis to ensure high isotopic enrichment.

Purity of Deuterated Precursors: The isotopic purity of the starting material, acetone-d6, directly impacts the final deuterium content of this compound. Commercially available acetone-d6 typically has a high isotopic purity (e.g., 99.5 atom % D).

Choice of Reagents and Solvents: During the reduction of acetone-d6, it is important to use non-deuterated reducing agents like NaBH₄ or LiAlH₄ to introduce a proton at the hydroxyl position. The use of aprotic solvents can prevent any unwanted H/D exchange reactions.

Reaction Conditions: In catalytic H-D exchange reactions, parameters such as temperature, pressure, reaction time, and catalyst loading can be fine-tuned to maximize deuterium incorporation and minimize side reactions. For instance, in some iridium-catalyzed deuterations of alcohols, milder conditions over a longer period can lead to higher deuterium incorporation.

Monitoring Deuterium Incorporation: Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for determining the level of deuterium incorporation. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing the isotopic distribution in the final product.

| Parameter | Optimization Strategy | Rationale |

| Starting Material | Use high-purity acetone-d6 | The isotopic purity of the final product is directly dependent on the starting material. |

| Reducing Agent | Employ non-deuterated hydride reagents (e.g., NaBH₄) | To ensure a proton is added to the oxygen, not deuterium. |

| Solvent | Utilize aprotic solvents | To prevent H/D exchange with the solvent. |

| Reaction Monitoring | Regular analysis by NMR or GC-MS | To determine the extent of deuterium incorporation and reaction completion. |

Purification and Isolation Techniques for Deuterated Products

After the synthesis of this compound, purification is necessary to remove any unreacted starting materials, byproducts, and residual solvents.

Bromination of 2-propanol-1,1,1,3,3,3-d6:

The conversion of the deuterated alcohol to the corresponding bromide is typically achieved through reaction with a brominating agent. Common reagents include:

Hydrobromic Acid (HBr): Heating 2-propanol-1,1,1,3,3,3-d6 with concentrated hydrobromic acid is a direct method for its conversion to this compound.

Phosphorus Tribromide (PBr₃): This reagent is effective for converting primary and secondary alcohols to alkyl bromides under milder conditions and can help to avoid carbocation rearrangements. The reaction proceeds via an Sₙ2 mechanism, which would lead to inversion of stereochemistry if the starting alcohol were chiral.

Purification Techniques:

The crude this compound is then purified using standard laboratory techniques:

Washing: The reaction mixture is often washed with water to remove water-soluble impurities, a dilute base (like sodium bicarbonate solution) to neutralize any excess acid, and a saturated sodium chloride solution (brine) to aid in the separation of the organic and aqueous layers.

Drying: The organic layer containing the product is dried over an anhydrous drying agent such as magnesium sulfate (B86663) or calcium chloride.

Distillation: Fractional distillation is a highly effective method for purifying volatile liquids like this compound. This technique separates compounds based on their boiling points, effectively removing impurities. The addition of nonvolatile epoxides during distillation has been shown to help remove certain impurities from alkyl bromides.

The purity and isotopic enrichment of the final product are confirmed by analytical methods such as GC-MS and NMR spectroscopy.

| Technique | Purpose | Details |

| Washing | Removal of water-soluble impurities and excess acid | Sequential washing with water, dilute NaHCO₃, and brine. |

| Drying | Removal of residual water | Use of anhydrous drying agents like MgSO₄ or CaCl₂. |

| Distillation | Separation from byproducts and unreacted starting materials | Fractional distillation based on boiling point differences. |

| Analysis | Confirmation of purity and isotopic enrichment | GC-MS for purity and isotopic distribution; NMR for structural confirmation. |

Spectroscopic Characterization and Elucidation of 2 Bromopropane 1,1,1,3,3,3 D6

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy observes the behavior of atomic nuclei in a magnetic field. For 2-Bromopropane-1,1,1,3,3,3-d6, the key nuclei of interest are deuterium (B1214612) (²H), proton (¹H), and carbon-13 (¹³C). Each provides a unique window into the molecule's structure.

Deuterium Nuclear Magnetic Resonance (²H NMR) Spectroscopy

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei within a molecule. Since natural abundance of deuterium is very low, this technique is primarily used for isotopically enriched compounds. In this compound, the two methyl groups are perdeuterated (CD₃).

The ²H NMR spectrum of this compound is expected to show a single resonance corresponding to the six equivalent deuterium atoms of the two -CD₃ groups. Deuterium is a spin-1 nucleus, and its spectra are characterized by broader signals compared to proton NMR. huji.ac.il The chemical shift range for deuterium is nearly identical to that of protons. huji.ac.il The main application of ²H NMR in this context is to confirm the success and specificity of the deuteration process at the methyl positions. huji.ac.il

Table 1: Expected ²H NMR Data for this compound

| Nucleus Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CD₃ | ~1.7 | Singlet |

Note: The chemical shift is estimated based on the corresponding proton shift in the non-deuterated analogue, 2-bromopropane (B125204). docbrown.info

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is significantly simplified compared to its non-deuterated counterpart. The signals from the methyl groups are absent, and only the proton at the C-2 position (methine proton) is observed.

In the non-deuterated 2-bromopropane, the methine proton signal appears as a septet around 4.28 ppm, resulting from coupling to the six neighboring protons of the two methyl groups, following the n+1 rule (6+1=7). docbrown.info

For this compound, the methine proton is coupled to the six deuterium atoms on the adjacent C-1 and C-3 carbons. Deuterium has a nuclear spin (I) of 1. The multiplicity of a signal coupled to n equivalent nuclei with spin I is given by the formula 2nI+1.

Multiplicity: For the methine proton coupled to six deuterons (n=6, I=1), the expected multiplicity is 2(6)(1) + 1 = 13. The signal should therefore appear as a complex multiplet, often referred to as a tridecet. The intensity pattern of this multiplet is more complex than the simple Pascal's triangle patterns seen for spin-½ coupling.

Coupling Constants: Proton-deuterium coupling constants (JH,D) are significantly smaller than their proton-proton (JH,H) equivalents. The relationship is approximately JH,H ≈ 6.5 × JH,D. pitt.edu This smaller coupling constant will result in a narrowly spaced multiplet.

Isotope Shift: The replacement of six protons with six deuterons induces a small change in the chemical shift of the remaining methine proton. This secondary isotope effect typically results in a small upfield shift (a shift to a lower ppm value) compared to the non-deuterated compound. huji.ac.ilbdu.ac.in

Table 2: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling |

| -CHBr- | Slightly < 4.28 | Multiplet (Tridecet) | ²JH,D |

Note: The chemical shift is estimated based on the value for 2-bromopropane (4.28 ppm), with an expected slight upfield isotope shift. docbrown.info

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In this compound, two distinct carbon signals are expected: one for the equivalent deuterated methyl carbons (C-1 and C-3) and one for the methine carbon (C-2).

A key feature of the ¹³C NMR spectrum of this compound is the splitting of carbon signals due to one-bond coupling with deuterium (¹JC,D).

C-1 and C-3 Signal: The signal for the -CD₃ carbons will be split by the three directly attached deuterium atoms. Following the 2nI+1 rule (n=3, I=1), this signal will appear as a septet with a characteristic 1:3:6:7:6:3:1 intensity ratio. ualberta.canih.gov One-bond carbon-deuterium coupling constants (¹JC,D) are typically in the range of 20-30 Hz. huji.ac.il

C-2 Signal: The signal for the methine carbon (-CHBr-) is not directly bonded to deuterium, so it will appear as a singlet in a standard proton-decoupled ¹³C NMR spectrum.

The substitution of hydrogen with deuterium also perturbs the ¹³C chemical shifts. This isotopic perturbation generally causes an upfield shift for the carbon atom directly attached to the deuterium (α-effect) and smaller upfield shifts for carbons further away (β- and γ-effects).

C-1 and C-3 Shift: The chemical shift of the deuterated methyl carbons will be shifted significantly upfield compared to the methyl carbons in non-deuterated 2-bromopropane. One-bond isotope shifts can range from 0.2 to 1.5 ppm. huji.ac.il

C-2 Shift: The methine carbon will experience a smaller, two-bond isotope effect (β-effect), also resulting in an upfield shift, typically around 0.1 ppm. huji.ac.il

Table 3: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift in 2-Bromopropane (δ, ppm) | Expected Multiplicity in d6-Isotopologue | Expected Isotope Shift |

| C-1, C-3 (-CH₃) | ~25.5 | Septet (due to ¹JC,D) | Significant upfield shift |

| C-2 (-CHBr-) | ~47.5 | Singlet | Small upfield shift |

Note: Chemical shifts for the non-deuterated analogue are reference values. The spectrum of the deuterated compound will show these signals shifted upfield due to isotopic perturbation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a pivotal technique for the structural elucidation of isotopically labeled compounds such as this compound. It provides precise mass measurements, which are fundamental for determining elemental composition, fragmentation pathways, and isotopic purity.

Fragmentation Pattern Analysis of Deuterated Alkyl Halides

The mass spectrum of this compound is characterized by distinct fragmentation patterns that are influenced by the presence of deuterium atoms and the bromine atom. Upon electron ionization, the molecule loses an electron to form a molecular ion, [C₃HD₆Br]⁺˙. Due to the presence of two stable bromine isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively), the molecular ion appears as a pair of peaks of almost equal intensity, separated by two mass-to-charge (m/z) units. docbrown.info For the deuterated compound, these peaks correspond to [C₃HD₆⁷⁹Br]⁺˙ and [C₃HD₆⁸¹Br]⁺˙.

The fragmentation of the molecular ion primarily occurs through two main pathways: cleavage of the carbon-bromine (C-Br) bond and cleavage of carbon-carbon (C-C) bonds.

C-Br Bond Cleavage: The C-Br bond is the weakest bond in the molecule and readily cleaves to form a secondary isopropyl cation. In the deuterated analog, this results in the formation of the [C₃HD₆]⁺ ion. This fragment is often the base peak, the most abundant ion in the spectrum.

C-C Bond Cleavage: Scission of a C-C bond results in the loss of a methyl radical. For this compound, this involves the loss of a deuterated methyl radical (•CD₃) to yield [C₂HD₃Br]⁺ ions.

Rearrangements: Elimination of hydrogen bromide (HBr) or deuterium bromide (DBr) from the molecular ion can also occur, leading to the formation of propene ions. cdnsciencepub.com In this specific case, the elimination of HBr would produce a deuterated propene ion [C₃D₆]⁺˙, while the elimination of DBr would lead to a [C₃HD₅]⁺˙ ion.

The table below summarizes the expected major fragments for this compound compared to its non-deuterated analog.

Table 1: Comparison of Major Mass Spectrometry Fragments.

| Fragment Ion | Formula (Non-deuterated) | m/z (Non-deuterated, ⁷⁹Br) | Formula (Deuterated) | m/z (Deuterated, ⁷⁹Br) | Description |

|---|---|---|---|---|---|

| Molecular Ion | [C₃H₇Br]⁺˙ | 122 | [C₃HD₆Br]⁺˙ | 128 | Parent molecule minus one electron. |

| Isopropyl Cation | [C₃H₇]⁺ | 43 | [C₃HD₆]⁺ | 49 | Loss of Br radical (Base Peak). |

| Loss of Methyl | [C₂H₄Br]⁺ | 107 | [C₂HD₃Br]⁺ | 112 | Loss of CH₃ or CD₃ radical. |

| Propene Ion | [C₃H₆]⁺˙ | 42 | [C₃D₆]⁺˙ | 48 | Loss of HBr or DBr. |

Isotopic Signature and Purity Determination

The isotopic signature is a key feature in the mass spectrum of this compound. The characteristic 1:1 ratio of the M⁺ and M+2 peaks immediately identifies the presence of a single bromine atom in the ion. docbrown.info High-resolution mass spectrometry allows for the precise measurement of these m/z values, confirming the elemental composition.

Isotopic purity, defined as the percentage of deuterium atoms in the molecule, can be accurately determined using HRMS. sigmaaldrich.comit2isotopes.com For a sample with 99 atom % D isotopic purity, the most abundant molecular ion will be the one containing six deuterium atoms (d₆). However, less abundant species containing five (d₅), four (d₄), or fewer deuterium atoms will also be present. HRMS can resolve and measure the relative intensities of these isotopologues. By analyzing the intensity distribution of the molecular ion cluster, the average deuterium incorporation and the isotopic purity of the sample can be calculated with high accuracy. For example, the monoisotopic mass of the d₆ species is 128.01077 Da, while the d₅ species would have a mass of 127.0045 Da. nih.gov

Mechanisms of Deuterium Retention and Exchange during Ionization and Fragmentation

The study of deuterated compounds by mass spectrometry also provides insight into the reaction mechanisms occurring within the mass spectrometer. A key question is whether the deuterium atoms remain fixed to their original carbon atoms or if they undergo exchange with the lone hydrogen on the central carbon atom (C2).

Research on the fragmentation of deuterated alkyl halides suggests that for processes involving simple bond cleavage, such as the loss of the bromine radical to form the isopropyl cation, little to no hydrogen/deuterium (H/D) exchange occurs. cdnsciencepub.com The resulting [C₃HD₆]⁺ ion largely retains the original isotopic labeling.

However, for fragmentation pathways that involve rearrangements, such as the elimination of HBr or DBr, H/D scrambling can be more extensive. cdnsciencepub.com The formation of ions like HBr⁺˙ or DBr⁺˙ can also provide clues. If the hydrogen on C2 is not involved in these rearrangements, the formation of DBr⁺˙ would be disfavored. Studies on similar molecules have shown that rearrangements can be sterically dependent and may preferentially involve atoms at specific positions. cdnsciencepub.com The analysis of the relative abundances of fragment ions containing different numbers of deuterium atoms can elucidate the extent of such intramolecular exchange reactions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The substitution of hydrogen with heavier deuterium atoms significantly alters these vibrational frequencies, providing a clear spectroscopic signature for deuteration. rsc.org

Vibrational Mode Assignments for Carbon-Deuterium Bonds

In this compound, the six hydrogen atoms of the two methyl groups are replaced by deuterium. The most significant change in the IR spectrum is the appearance of absorption bands corresponding to carbon-deuterium (C-D) bond vibrations. Due to the increased mass of deuterium compared to hydrogen, C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) than their C-H counterparts. rsc.org

Based on studies of deuterated propanes and specifically 2-bromopropane-d₆, the vibrational modes can be assigned. aip.orgresearchgate.netresearchgate.net The C-D stretching vibrations (ν(C-D)) of the CD₃ groups are typically observed in the 2100-2250 cm⁻¹ region. The CD₃ deformation (bending) modes appear at lower frequencies, including symmetric and asymmetric bending.

The table below lists the principal vibrational mode assignments for the C-D bonds in this compound.

Table 2: Principal Infrared Vibrational Mode Assignments for C-D Bonds in this compound.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Asymmetric C-D Stretch | ~2230 | Stretching of C-D bonds in the CD₃ groups. |

| Symmetric C-D Stretch | ~2130 | Symmetric stretching of C-D bonds in the CD₃ groups. |

| Asymmetric CD₃ Deformation | ~1050 | "Scissoring" or "bending" motion of the CD₃ groups. |

| Symmetric CD₃ Deformation | ~970 | "Umbrella" bending motion of the CD₃ groups. |

Comparative Analysis with Non-Deuterated Analogs

Comparing the IR spectrum of this compound with that of non-deuterated 2-bromopropane highlights the effects of isotopic substitution. researchgate.netdocbrown.info The most prominent difference is the absence of strong C-H stretching bands from the methyl groups in the ~2850-2975 cm⁻¹ region for the deuterated compound. docbrown.info Instead, the aforementioned C-D stretching bands appear at lower wavenumbers.

The C-H stretching vibration of the single hydrogen on the central carbon atom (C2) is expected to remain in the deuterated compound, appearing as a weaker band around 2980 cm⁻¹. The C-Br stretching vibration, which occurs at a much lower frequency (~550 cm⁻¹), is less affected by the deuteration of the methyl groups as it primarily involves the heavier atoms of the molecule. docbrown.info The fingerprint region (below 1500 cm⁻¹) of the deuterated spectrum is also significantly different due to the shift of all vibrational modes involving the methyl groups, such as C-C-C skeletal vibrations and C-H bending modes, to lower frequencies upon deuteration. docbrown.info

Table 3: Comparative IR Data for 2-Bromopropane and this compound.

| Vibrational Assignment | 2-Bromopropane Wavenumber (cm⁻¹) docbrown.info | 2-Bromopropane-d₆ Wavenumber (cm⁻¹) researchgate.net | Effect of Deuteration |

|---|---|---|---|

| CH₃ Stretching | 2975 - 2845 | Absent | Replaced by C-D stretching. |

| CH (methine) Stretching | ~2980 | ~2980 | Largely unaffected. |

| CD₃ Stretching | Absent | ~2250 - 2100 | New bands appear. |

| CH₃ Bending | 1470 - 1370 | Absent | Replaced by C-D bending. |

| CD₃ Bending | Absent | ~1050 - 970 | New bands appear. |

| C-Br Stretching | ~550 | ~540 | Slightly shifted. |

Temperature-Dependent Spectroscopic Studies

The investigation of this compound through temperature-dependent spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, would be anticipated to provide significant insights into its conformational dynamics and the energetic differences between its rotational isomers. In principle, changes in temperature can alter the populations of different conformers, and these changes can be monitored spectroscopically to determine thermodynamic parameters.

For a molecule like 2-bromopropane, rotation around the C-C bonds gives rise to different staggered conformations. The primary method for analyzing the thermodynamics of these conformers involves monitoring the change in the intensity of spectroscopic signals corresponding to each conformer as a function of temperature.

Detailed Research Findings

Currently, there are no specific, published research findings that include data tables from temperature-dependent spectroscopic studies of this compound. Research on the non-deuterated analog, 2-bromopropane, and related haloalkanes has established the methodologies that would be applied. For instance, studies on 1-bromopropane (B46711) have successfully used temperature-dependent FT-IR spectroscopy of solutions in liquefied noble gases to determine the enthalpy difference between its gauche and trans conformers.

It is a well-established principle that deuterium substitution can influence the vibrational frequencies of a molecule. sigmaaldrich.com Specifically, the greater mass of deuterium compared to protium (B1232500) leads to a decrease in the frequency of vibrational modes involving the C-D bond, a phenomenon readily observable in IR and Raman spectroscopy. sigmaaldrich.com This isotopic substitution, however, is not expected to significantly alter the electronic potential energy surface or the fundamental conformational equilibria, although subtle effects on the vibrational zero-point energies of the different conformers might exist.

In a hypothetical temperature-dependent study of this compound, one would expect to observe changes in the characteristic vibrational bands or NMR chemical shifts associated with each conformer. By analyzing these changes over a range of temperatures, the enthalpy difference (ΔH°) between the conformers could be calculated using the van 't Hoff equation, which relates the equilibrium constant (K) to temperature (T):

ln(K) = -ΔH°/RT + ΔS°/R

where R is the gas constant and ΔS° is the entropy difference. The ratio of the integrated intensities of the spectroscopic signals for the two conformers provides the equilibrium constant at each temperature.

Hypothetical Data Tables

In the absence of experimental data, the following tables are presented as illustrative examples of how such findings would be structured.

Table 1: Hypothetical Temperature-Dependent Vibrational Band Intensities for Conformers of this compound

| Temperature (K) | Conformer A Intensity (arbitrary units) | Conformer B Intensity (arbitrary units) | Equilibrium Constant (K = [B]/[A]) |

| 200 | 1.00 | 0.50 | 0.50 |

| 220 | 0.95 | 0.55 | 0.58 |

| 240 | 0.90 | 0.60 | 0.67 |

| 260 | 0.85 | 0.65 | 0.76 |

| 280 | 0.80 | 0.70 | 0.88 |

| 300 | 0.75 | 0.75 | 1.00 |

Table 2: Hypothetical Thermodynamic Parameters for the Conformational Equilibrium of this compound

| Parameter | Value |

| Enthalpy Difference (ΔH°) | Value not determined |

| Entropy Difference (ΔS°) | Value not determined |

| Gibbs Free Energy Difference at 298 K (ΔG°₂₉₈) | Value not determined |

It is important to reiterate that the data presented in these tables are purely hypothetical and for illustrative purposes. The execution of such temperature-dependent spectroscopic experiments on this compound would be necessary to populate them with actual research findings.

Kinetic Isotope Effect Kie Studies with 2 Bromopropane 1,1,1,3,3,3 D6

Theoretical Framework of Kinetic Isotope Effects

The kinetic isotope effect is a phenomenon where molecules containing heavier isotopes react at different rates than their non-isotopically labeled counterparts. libretexts.org This effect stems from the differences in the zero-point vibrational energies of bonds to different isotopes. A bond to a heavier isotope, such as deuterium (B1214612), has a lower zero-point energy and is therefore stronger than the corresponding bond to a lighter isotope like protium (B1232500). Consequently, more energy is required to break a bond to a heavier isotope, leading to a slower reaction rate if this bond is broken in the rate-determining step. Current time information in Lavaca County, US.almerja.comlibretexts.org

Primary Kinetic Isotope Effects (α- and β-KIEs)

Primary kinetic isotope effects are observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. almerja.com In the context of 2-bromopropane (B125204), this is particularly relevant in E2 elimination reactions where a β-hydrogen (or deuterium) is removed.

A significant primary KIE, typically with a kH/kD ratio between 2 and 8, is a strong indicator that the C-H (or C-D) bond is being cleaved in the rate-limiting step. fiveable.me For the E2 elimination of 2-bromopropane, the use of 2-bromopropane-1,1,1,3,3,3-d6 allows for the study of the β-KIE, as the deuterium atoms are located at the β-carbons relative to the bromine atom.

Secondary Kinetic Isotope Effects

Secondary kinetic isotope effects occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. core.ac.uk These effects are generally smaller than primary KIEs but can still provide valuable mechanistic information. pressbooks.pub They are often categorized by the position of the isotope relative to the reaction center.

α-Secondary KIEs : These arise from isotopic substitution at the α-carbon (the carbon bearing the leaving group). They are particularly useful in distinguishing between SN1 and SN2 reaction mechanisms. A change in hybridization at the α-carbon from sp3 in the reactant to sp2 in the transition state (as in an SN1 reaction) typically leads to a normal KIE (kH/kD > 1). Conversely, an SN2 transition state, which is more crowded and has strengthened C-H bending vibrations, often exhibits an inverse KIE (kH/kD < 1) or a value close to unity. ias.ac.in

β-Secondary KIEs : These are observed when deuterium is substituted at the β-carbon. In reactions proceeding through a carbocation intermediate (like SN1 or E1), a normal KIE is often observed. This is attributed to hyperconjugation, where the C-H (or C-D) sigma bond electrons help to stabilize the positive charge on the adjacent carbon. Since a C-H bond is a better electron donor than a C-D bond, the non-deuterated compound is stabilized more effectively, leading to a faster reaction rate.

Isotopic Substitution Effects on Zero-Point Energies and Transition States

The origin of the kinetic isotope effect lies in the quantum mechanical concept of zero-point energy (ZPE). The vibrational energy of a chemical bond is quantized, and even at absolute zero, the bond possesses a minimum amount of vibrational energy. The ZPE is inversely proportional to the square root of the reduced mass of the atoms forming the bond. Therefore, a C-D bond has a lower ZPE than a C-H bond.

In a reaction where a C-H/C-D bond is broken, the vibrational mode of that bond in the reactant is converted into a translational motion along the reaction coordinate in the transition state. This results in a loss of the ZPE difference between the C-H and C-D bonds in the transition state. Consequently, the activation energy for the deuterated reactant is higher than that for the non-deuterated reactant, leading to a slower reaction rate. The magnitude of the KIE is influenced by the geometry of the transition state; a more symmetric transition state, where the hydrogen is equally shared between the base and the carbon, is expected to exhibit a larger primary KIE.

Experimental Determination of KIEs

The experimental determination of kinetic isotope effects requires careful measurement of reaction rates for both the deuterated and non-deuterated substrates under identical conditions.

Measurement of Reaction Rates for Deuterated and Non-Deuterated Substrates

To determine the KIE, the rate constants for the reactions of the normal substrate (kH) and its isotopically labeled counterpart (kD) are measured independently. The KIE is then calculated as the ratio of these rate constants (KIE = kH/kD). Various analytical techniques can be employed to monitor the progress of the reaction, such as spectroscopy (UV-Vis, NMR), chromatography (GC, HPLC), or by measuring the change in concentration of a reactant or product over time. acs.org

For instance, in the E2 elimination of 2-bromopropane, the rate of formation of propene or the disappearance of the base can be monitored. Similarly, for solvolysis reactions, the rate of formation of the acid product can be followed by titration.

Precision and Accuracy in KIE Measurements

The precision and accuracy of KIE measurements are paramount, as the effects, particularly secondary KIEs, can be small. It is crucial to maintain consistent reaction conditions, including temperature, solvent, and reactant concentrations, for both the deuterated and non-deuterated experiments to ensure that any observed difference in rate is solely due to the isotopic substitution. The use of competitive methods, where a mixture of the deuterated and non-deuterated substrates is allowed to react and the product ratio is analyzed, can often lead to more precise KIE values as it minimizes errors arising from slight variations in reaction conditions between separate experiments. pressbooks.pub

Detailed Research Findings

Kinetic isotope effect studies on 2-bromopropane and its deuterated analogues have provided significant insights into the mechanisms of its reactions.

One of the most well-documented examples is the E2 elimination reaction of 2-bromopropane with sodium ethoxide. The reaction of 2-bromopropane is reported to be 6.7 times faster than that of its deuterated counterpart, 2-bromopropane-d6. Current time information in Lavaca County, US.almerja.comlibretexts.org This large primary kinetic isotope effect provides strong evidence that the β-C-H bond is broken in the rate-determining step, which is consistent with the concerted E2 mechanism. libretexts.org

| Reaction | Substrate | Deuterated Substrate | Base | kH/kD | Reaction Type |

| Elimination | 2-Bromopropane | This compound | Sodium Ethoxide | 6.7 | Primary (β-KIE) |

Secondary kinetic isotope effects have been investigated in the solvolysis of isopropyl derivatives, which serve as a good model for the behavior of 2-bromopropane. In the solvolysis of isopropyl bromide-d1 in water, a secondary α-deuterium isotope effect (kH/kD) of 1.05 was observed. cdnsciencepub.com This value is indicative of a reaction mechanism with significant carbocation character in the transition state, leaning towards an SN1-like pathway.

Furthermore, the solvolysis of isopropyl methanesulphonate-d6 in water exhibited a β-deuterium isotope effect of 1.29. This normal β-KIE is consistent with stabilization of the developing positive charge at the α-carbon through hyperconjugation with the β-C-H bonds.

| Reaction | Substrate | Deuterated Substrate | Solvent | kH/kD | Reaction Type |

| Solvolysis | Isopropyl bromide | Isopropyl-2-d1-bromide | Water | 1.05 | Secondary (α-KIE) |

| Solvolysis | Isopropyl methanesulphonate | Isopropyl-d6-methanesulphonate | Water | 1.29 | Secondary (β-KIE) |

Application of KIEs in Elucidating Reaction Mechanisms

The magnitude of the kinetic isotope effect provides crucial evidence for the structure of the transition state and the nature of the reaction mechanism. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. In the case of this compound, the focus is on the carbon-deuterium (C-D) bonds. Since a C-D bond is stronger than a carbon-hydrogen (C-H) bond, a reaction that involves the cleavage of this bond in its slowest step will proceed more slowly for the deuterated compound. libretexts.orglibretexts.org This difference in reaction rates, expressed as the ratio kH/kD (the rate constant for the non-deuterated compound divided by the rate constant for the deuterated compound), can be a powerful diagnostic tool.

A key question in many organic reactions is whether multiple bond-breaking and bond-forming events occur in a single, concerted step or in a sequence of discrete, stepwise events. The kinetic isotope effect is a powerful tool for distinguishing between these possibilities.

For instance, in the elimination reaction of 2-bromopropane, two main mechanisms are considered: the E2 (elimination, bimolecular) mechanism, which is a concerted process, and the E1 (elimination, unimolecular) mechanism, which is a stepwise process. In the E2 mechanism, a base removes a proton from a carbon adjacent to the leaving group at the same time as the leaving group departs. pressbooks.pubchemistry.coach In the E1 mechanism, the leaving group departs first to form a carbocation intermediate, which is then deprotonated in a subsequent fast step.

By using this compound, a significant primary kinetic isotope effect would be expected for the E2 mechanism because the C-D bond is broken in the single, rate-determining step. princeton.edu Conversely, for the E1 mechanism, no significant primary KIE would be anticipated because the C-D bond is broken after the slow, rate-determining step of carbocation formation. princeton.edu The observation of a substantial kH/kD value, therefore, provides strong evidence for a concerted E2 pathway.

| Mechanism | Description | Expected KIE (kH/kD) for this compound |

| E2 (Concerted) | Single step involving simultaneous C-H(D) bond breaking and C-Br bond breaking. | Significant (kH/kD > 1) |

| E1 (Stepwise) | Two steps: 1. Slow C-Br bond breaking to form a carbocation. 2. Fast C-H(D) bond breaking. | Insignificant (kH/kD ≈ 1) |

If a significant primary KIE is observed when a specific atom is replaced by its isotope, it is a strong indication that the bond to this atom is being broken in the rate-determining step of the reaction. wikipedia.org For example, in a hypothetical multi-step reaction involving 2-bromopropane, if the use of this compound results in a significantly slower reaction rate, it can be concluded that the abstraction of a proton (or deuteron) is part of the slow step of the reaction. Conversely, if no significant KIE is observed, it suggests that the C-H(D) bond cleavage occurs in a fast step either before or after the rate-determining step. wikipedia.org

The magnitude of the primary kinetic isotope effect can also provide detailed information about the structure of the transition state, which is the highest energy point along the reaction coordinate. For the E2 elimination of 2-bromopropane, the reaction of the non-deuterated compound with sodium ethoxide is 6.7 times faster than the reaction of its deuterated counterpart, 2-bromopropane-d6. libretexts.orglibretexts.orglibretexts.org This large KIE value indicates that the C-H bond is substantially broken in the transition state.

The transition state of an E2 reaction involves the partial breaking of the C-H (or C-D) and C-Br bonds, and the partial formation of the C=C double bond and the B-H bond (where B is the base). libretexts.org The geometry of the transition state is also critical, with a preference for an anti-periplanar arrangement where the hydrogen, the two carbons, and the leaving group all lie in the same plane. libretexts.orglibretexts.org

The observed KIE for the E2 elimination of 2-bromopropane provides strong evidence for a transition state in which the C-H bond is significantly weakened. libretexts.orglibretexts.org This is consistent with a concerted mechanism where the proton abstraction by the base and the departure of the bromide ion are highly synchronized.

| Reactant | Base | kH/kD | Interpretation |

| 2-Bromopropane / 2-Bromopropane-d6 | Sodium Ethoxide | 6.7 libretexts.orglibretexts.orglibretexts.org | The C-H bond is significantly broken in the rate-determining step, which is consistent with an E2 mechanism. libretexts.org |

Computational Chemistry and Molecular Modeling of 2 Bromopropane 1,1,1,3,3,3 D6 Systems

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for studying the electronic structure and energetics of molecular systems. sciepub.comsciepub.com These first-principles approaches are used to model reactions such as the E2 elimination of 2-bromopropane (B125204) without prior empirical data, providing deep insights into the behavior of its deuterated analogue. sciepub.com

A critical first step in computationally modeling a chemical reaction is to determine the stable three-dimensional structures of the reactants, products, and the transition state that connects them. This process, known as geometry optimization, involves finding stationary points on the potential energy surface. libretexts.org

Reactants and Products: These correspond to local minima on the energy landscape. The optimization algorithm adjusts the molecular geometry iteratively until it finds a configuration where the net forces on all atoms are zero, and the energy is at a minimum. libretexts.org For the reaction of 2-Bromopropane-1,1,1,3,3,3-d6, this would involve optimizing the structure of the deuterated alkyl halide and a base, as well as the resulting alkene, conjugate acid, and bromide ion.

Transition States (TS): A transition state represents the highest energy point along the lowest energy path between reactants and products. libretexts.org Computationally, it is identified as a first-order saddle point, which is a minimum in all geometric degrees of freedom except for one, which corresponds to the reaction coordinate. q-chem.com Locating a TS is more complex than finding a minimum and often requires specialized algorithms that can search for these specific saddle points. wayne.eduarxiv.org The geometry of the transition state provides crucial information about the mechanism, such as which bonds are breaking and forming simultaneously.

The choice of computational method (e.g., DFT with a specific functional, or ab initio methods like Hartree-Fock) and basis set is crucial for obtaining accurate geometries and energies. sciepub.com

The Potential Energy Surface (PES) is a conceptual and mathematical representation of a molecule's potential energy as a function of its atomic coordinates. libretexts.orglibretexts.org It provides a complete map of the energy landscape for a chemical reaction, showing the energetic path from reactants to products through the transition state. visualizeorgchem.com

Within the Born-Oppenheimer approximation, the PES is independent of the atomic masses. libretexts.org This means that the PES for a reaction involving this compound is identical to that of its non-deuterated counterpart, 2-bromopropane. The energetic barriers and the geometries of minima and saddle points are the same. However, the way molecules explore this surface and their reactivity are mass-dependent, which is primarily governed by differences in vibrational energy. princeton.edu Mapping the PES helps visualize the reaction pathway and calculate important parameters like activation energy. sciepub.com

Once the geometries of the stationary points (reactants and transition state) are optimized, a vibrational frequency analysis is performed. This calculation serves two purposes:

Characterization of Stationary Points: It confirms the nature of the optimized structure. For a minimum (reactant or product), all calculated vibrational frequencies will be real (positive numbers). For a transition state, there must be exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. libretexts.orgq-chem.com

Prediction of Kinetic Isotope Effects (KIE): The analysis provides the frequencies of the normal modes of vibration. According to quantum mechanics, each vibrational mode has a zero-point energy (ZPE), which is the minimum possible energy for that mode. princeton.edu The ZPE is directly proportional to the vibrational frequency.

The substitution of hydrogen with deuterium (B1214612) significantly increases the reduced mass of the vibrating system. This leads to a lower vibrational frequency for C-D bonds compared to C-H bonds. libretexts.org Consequently, the ZPE of a C-D bond is lower than that of a C-H bond.

The Kinetic Isotope Effect (KIE), the ratio of the reaction rate of the hydrogen-containing compound (kH) to the deuterium-containing compound (kD), can be predicted by comparing the change in ZPE from the reactant to the transition state for both isotopic systems. In many reactions, a C-H bond is broken in the rate-determining step, leading to a significant difference in activation energy and a "primary" KIE greater than 1. princeton.edu

| Bond Type | Typical Stretching Frequency (cm⁻¹) | Relative Zero-Point Energy (kcal/mol) |

| C-H | ~2900 | ~4.15 |

| C-D | ~2100 | ~3.00 |

This interactive table illustrates the fundamental data derived from vibrational frequency analysis used for KIE prediction. Data is illustrative based on typical values. princeton.edu

Molecular Dynamics (MD) Simulations of Deuterated Alkyl Halide Reactivity

While quantum chemical calculations analyze static points on the PES, Molecular Dynamics (MD) simulations model the real-time motion of atoms and molecules. biorxiv.org By solving Newton's equations of motion, MD simulations can provide a dynamic picture of a chemical reaction.

For a system like this compound, an accurate PES derived from high-level quantum chemical calculations can be used as the force field for the simulation. MD simulations can then be used to:

Explore the conformational space of reactants.

Simulate the trajectory of the reacting molecules as they approach each other, cross the transition state barrier, and evolve into products.

Study the influence of solvent molecules on the reaction dynamics.

Provide insights into the energy transfer during the reaction and the partitioning of energy among the products.

Active learning schemes combined with MD simulations are increasingly used to efficiently map the most relevant parts of a PES for complex systems. researchgate.netarxiv.org These simulations offer a bridge between the static picture of quantum chemistry and the dynamic reality of chemical reactivity.

Theoretical Prediction of Spectroscopic Properties

A key application of computational chemistry is the prediction of spectroscopic properties. These theoretical spectra can be used to validate computational models against experimental data, aid in the interpretation of complex experimental spectra, and predict the properties of molecules that have not yet been synthesized or isolated. olemiss.edu

For this compound, theoretical spectroscopy is invaluable for confirming its identity and understanding the effects of isotopic substitution.

NMR Spectra: Computational methods can predict the chemical shifts of NMR-active nuclei. For ¹H NMR, the simulation for this compound would predict the near-complete disappearance of the signal corresponding to the six methyl protons, leaving only the signal for the single methine proton (-CHBr-). docbrown.info The predicted chemical shift for this remaining proton can be compared with experimental values for validation. chegg.com

IR Spectra: The vibrational frequencies and intensities calculated in section 5.1.3 can be used directly to simulate an infrared (IR) spectrum. biorxiv.org The simulated IR spectrum for the d6 compound would show characteristic absorption bands at lower frequencies corresponding to C-D stretching and bending modes, in place of the C-H modes of the non-deuterated compound. libretexts.org This provides a clear, predictable signature of deuteration.

Mass Spectra: The mass spectrum can be predicted by considering the isotopic composition and likely fragmentation pathways. The molecular weight of this compound is approximately 129.03 g/mol , which is 6 units higher than that of standard 2-bromopropane (~123 g/mol ). nih.govnih.gov The simulation would predict a pair of molecular ion peaks (M+ and M+2) corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) at m/z values of 128 and 130. docbrown.info This is a distinct shift from the m/z 122 and 124 peaks seen for the non-deuterated molecule. Fragmentation patterns would also be altered, with fragments containing deuterated methyl groups (e.g., [CD₃]⁺) appearing at different m/z values than their hydrogenated counterparts.

| Property | 2-Bromopropane | This compound (Predicted) |

| Molecular Weight | ~122.99 g/mol nih.gov | ~129.03 g/mol nih.gov |

| ¹H NMR | Signal for 6 methyl (CH₃) protons + 1 methine (CH) proton. docbrown.info | Signal for 1 methine (CH) proton only. |

| Key IR Absorptions | C-H stretching (~2900-3000 cm⁻¹) | C-D stretching (~2100-2250 cm⁻¹) |

| Mass Spec (M⁺ peaks) | m/z 122 (C₃H₇⁷⁹Br)⁺ and 124 (C₃H₇⁸¹Br)⁺ docbrown.info | m/z 128 (C₃HD₆⁷⁹Br)⁺ and 130 (C₃HD₆⁸¹Br)⁺ |

This interactive table summarizes the key predicted differences in spectroscopic data between the normal and deuterated compound, which can be validated experimentally.

Mechanistic and Stereochemical Investigations Using 2 Bromopropane 1,1,1,3,3,3 D6

Stereochemistry of Elimination Reactions (e.g., E2)

The bimolecular elimination (E2) reaction is a concerted, single-step process where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond as the leaving group departs. chemguide.co.ukshout.education The stereochemistry of this reaction is highly specific and can be effectively probed using deuterated substrates like 2-bromopropane-1,1,1,3,3,3-d6.

E2 reactions exhibit a strong preference for an anti-periplanar geometry. libretexts.orgucalgary.calibretexts.org This geometric arrangement requires the hydrogen atom being abstracted and the leaving group to lie in the same plane but on opposite sides of the carbon-carbon bond, with a dihedral angle of approximately 180°. masterorganicchemistry.comyoutube.com This alignment is energetically favored because it allows the substituents on the two carbons to be in a staggered conformation, minimizing steric strain. libretexts.org More importantly, this geometry ensures optimal orbital overlap in the transition state; the sigma (σ) orbitals of the C-H (or C-D) and C-Br bonds align perfectly to evolve into the new pi (π) bond of the resulting alkene. ucalgary.calibretexts.org If the molecule cannot achieve this anti-periplanar conformation, the E2 reaction is significantly hindered or may not occur at all. ucalgary.camasterorganicchemistry.com

Deuterium (B1214612) labeling is a critical technique for verifying the mechanistic details of E2 reactions. nih.gov In the case of this compound, the reaction involves the abstraction of a deuterium atom (D) by a base instead of a protium (B1232500) atom (H). The C-D bond is stronger and vibrates at a lower frequency than a C-H bond, meaning it requires more energy to break.

This difference in bond strength leads to a primary kinetic isotope effect (KIE), where the rate of reaction for the deuterated compound is significantly slower than for its non-deuterated counterpart. The observation of a large KIE (typically kH/kD > 2) is strong evidence that the C-H/C-D bond is being broken in the rate-determining step of the reaction, which is a cornerstone of the E2 mechanism. libretexts.org For the elimination reaction of 2-bromopropane (B125204) with sodium ethoxide, the rate for the standard compound is 6.7 times faster than for its deuterated analog, providing clear evidence for the E2 pathway. libretexts.org

| Reactant | Relative Rate of Reaction | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| 2-Bromopropane | 6.7 | 6.7 libretexts.org |

| This compound | 1 |

Nucleophilic Substitution Reactions (e.g., SN2)

Bimolecular nucleophilic substitution (SN2) reactions are also concerted, single-step processes. libretexts.orglibretexts.org In an SN2 reaction, a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack"), causing an inversion of stereochemistry at the carbon center. openochem.orgmasterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.orgchemicalnote.com

In the SN2 reaction of this compound, the C-D bonds on the adjacent methyl groups are not broken. Therefore, any observed isotope effect is a secondary kinetic isotope effect, which is typically much smaller than a primary KIE. For β-deuteration (where deuterium is on the carbon adjacent to the reaction center), the effect on the SN2 rate is generally minimal.

The presence of deuterium at the β-position can slightly alter the rate of an SN2 reaction due to hyperconjugation effects and changes in the vibrational energy of the ground state versus the transition state. However, these effects are often small, with kH/kD values typically close to 1.0. A value slightly greater than 1 (an inverse KIE) can sometimes be observed, which is often attributed to steric effects or changes in hyperconjugation in the transition state. The subtle nature of this effect distinguishes it from the large primary KIE seen in E2 reactions, helping to differentiate between the two competing pathways.

| Type of Isotope Effect | Typical kH/kD Value Range | Interpretation |

|---|---|---|

| β-Secondary KIE | 0.95 - 1.15 | Indicates C-D bond is not broken in the rate-determining step. Small deviations from 1.0 are due to steric and electronic effects. |

Radical Reactions Involving Deuterated Alkyl Bromides

Radical reactions proceed via intermediates with unpaired electrons and typically involve initiation, propagation, and termination steps. libretexts.org Alkyl bromides can be precursors to alkyl radicals through homolytic cleavage of the carbon-bromine bond, often initiated by heat or light. libretexts.org

Using this compound in radical reactions allows for the effective tracing of reaction intermediates and the elucidation of complex mechanisms. nih.gov When the C-Br bond is cleaved, a deuterated isopropyl radical, (CD₃)₂CH•, is formed. This labeled radical can then participate in various propagation steps, such as abstracting an atom from another molecule or adding across a double bond.

By analyzing the final products using techniques like mass spectrometry or NMR spectroscopy, the location and quantity of deuterium can be determined. This information reveals the fate of the initial radical. For instance, in a radical reduction reaction using a hydrogen-donating reagent, the product would be propane-1,1,1,3,3,3-d6. The presence of the deuterium label confirms that the radical intermediate did not undergo rearrangement or fragmentation and helps identify the source of the abstracted atom. This method is invaluable for studying the selectivity and pathways of radical processes. rsc.orgchemrxiv.org

| Starting Material | Radical Intermediate | Example Reaction Step | Final Product | Information Gained |

|---|---|---|---|---|

| This compound | (CD₃)₂CH• | Abstraction of H• from a donor (e.g., Bu₃SnH) | Propane-1,1,1,3,3,3-d6 | Confirms the structure of the radical intermediate and traces the source of the added atom. |

Photodissociation Dynamics of Deuterated Alkyl Halides

The study of photodissociation dynamics provides critical insights into the fundamental processes of chemical bond cleavage upon absorption of light. In the context of deuterated alkyl halides, investigating these dynamics can elucidate the influence of isotopic substitution on reaction pathways, energy distribution in photofragments, and the underlying potential energy surfaces governing the dissociation. While direct experimental studies on the photodissociation of this compound are not extensively detailed in the available literature, significant research on its non-deuterated counterpart, 2-bromopropane, offers a robust framework for understanding its photochemical behavior.

The photodissociation of 2-bromopropane within its A-band, spanning wavelengths from 232 to 267 nm, has been investigated using sophisticated techniques such as velocity map ion-imaging. nih.gov This method allows for the detailed analysis of the kinetic energy and angular distributions of the resulting photofragments. Upon photoexcitation in this region, the primary dissociation channel involves the cleavage of the carbon-bromine (C-Br) bond, producing a 2-propyl radical and a bromine atom in either its ground electronic state (Br(²P₃/₂)) or its spin-orbit excited state (Br*(²P₁/₂)).

Analysis of the ion images of both Br and Br* fragments reveals important details about the energy partitioning during dissociation. The total translational energy distributions indicate that the dissociation channel leading to the ground-state Br atom results in the 2-propyl fragment carrying a greater amount of internal energy compared to the channel producing the excited-state Br* atom. nih.gov This suggests different energy disposal mechanisms for the two pathways.

The angular distribution of the photofragments provides information about the orientation of the transition dipole moment relative to the breaking bond and the timescale of the dissociation. For 2-bromopropane, the anisotropy parameters (β) for both Br and Br* fragments were found to be positive, ranging from 0.68 to 1.49 for Br and 0.73 to 1.96 for Br*. nih.gov These values suggest that the dissociation is rapid, occurring on a timescale faster than molecular rotation, and proceeds via a parallel transition where the transition dipole moment is aligned along the C-Br bond axis.

The formation of both Br and Br* is explained by the involvement of multiple excited electronic states. The A-band of alkyl halides is known to consist of transitions to three key excited states: ³Q₀, ¹Q₁, and ³Q₁. The Br* fragment is thought to originate from the direct excitation to the ³Q₀ state, followed by dissociation. nih.gov The formation of the ground-state Br atom is attributed to a more complex mechanism involving direct excitation to the ¹Q₁ or ³Q₁ states, as well as nonadiabatic transitions between the excited state potential energy surfaces. nih.gov Specifically, curve crossing between the ³Q₀ and ¹Q₁ surfaces plays a significant role. nih.gov

The probability of these nonadiabatic transitions, or curve crossings, was observed to increase with longer wavelengths. nih.gov Compared to simpler alkyl halides like methyl bromide (CH₃Br), the presence of the two methyl groups in 2-bromopropane significantly enhances the production of ground-state Br atoms resulting from nonadiabatic transitions. nih.gov

While direct experimental data for this compound is not available in the provided search results, the substitution of hydrogen with deuterium is expected to influence the photodissociation dynamics. The increased mass of the 2-propyl-d6 radical would affect the reduced mass of the separating fragments, which in turn could alter the translational energy release and the velocity of the fragments. Furthermore, changes in the vibrational frequencies and zero-point energies upon deuteration could subtly modify the potential energy surfaces and the probabilities of nonadiabatic transitions. However, without specific experimental investigation, these effects remain subjects for theoretical exploration and future experimental verification.

Research Findings on 2-Bromopropane Photodissociation

| Wavelength (nm) | β (Br) | β (Br*) |

|---|---|---|

| 232 | 1.49 | 1.96 |

| 240 | 1.35 | 1.85 |

| 250 | 1.10 | 1.60 |

| 260 | 0.85 | 1.20 |

| 267 | 0.68 | 0.73 |

| Dissociation Channel | Internal Energy of 2-Propyl Radical | Translational Energy of Fragments |

|---|---|---|

| C₃H₇ + Br(²P₃/₂) | Higher | Lower |

| C₃H₇ + Br*(²P₁/₂) | Lower | Higher |

Advanced Applications of 2 Bromopropane 1,1,1,3,3,3 D6 in Chemical and Biochemical Research

Isotopic Tracing in Complex Synthetic Pathways

The presence of deuterium (B1214612) atoms in 2-Bromopropane-1,1,1,3,3,3-d6 provides a distinct mass signature that can be tracked through complex chemical and biochemical transformations. This makes it an invaluable tracer for elucidating reaction mechanisms and metabolic pathways.

Biosynthetic Pathway Elucidation via Deuterium Incorporation

Isotopic labeling is a fundamental technique for unraveling the intricate steps of biosynthetic pathways. nih.govnih.govresearchgate.net While direct studies incorporating this compound into biosynthetic pathways are not extensively documented, the principles of deuterium incorporation are well-established. In hypothetical scenarios, if a biosynthetic pathway were to utilize a two-carbon unit derived from the isopropyl moiety of 2-bromopropane (B125204), the deuterium atoms from the labeled compound would be incorporated into the final natural product. By analyzing the mass spectra of the isolated product, researchers could pinpoint the origin of specific carbon-hydrogen bonds, thus clarifying the biosynthetic route. The replacement of hydrogen with deuterium provides a clear kinetic isotope effect, which can be a valuable tool in studying reaction mechanisms. chem-station.com

The general workflow for such an investigation would involve:

Introduction of this compound into a biological system (e.g., cell culture, organism).

Incubation to allow for metabolic processing and incorporation of the labeled fragments.

Extraction and purification of the target metabolite.

Analysis by mass spectrometry to determine the extent and position of deuterium incorporation.

This approach provides definitive evidence for the involvement of specific precursors in the biosynthesis of complex molecules.

Tracing of Reaction Intermediates in Catalytic Cycles

In the realm of synthetic organic chemistry, understanding the mechanism of a catalytic reaction is crucial for its optimization and broader application. Deuterium-labeled compounds are frequently employed to probe reaction mechanisms, including the identification of transient intermediates in catalytic cycles. cardiff.ac.uk

For instance, in a hypothetical palladium-catalyzed cross-coupling reaction involving 2-bromopropane, the use of this compound could help to elucidate the mechanism. By tracking the fate of the deuterium-labeled fragments, chemists can gain insights into steps such as oxidative addition, transmetalation, and reductive elimination. The kinetic isotope effect observed when using the deuterated substrate can also provide information about the rate-determining step of the reaction. chem-station.com

Table 1: Hypothetical Isotopic Labeling Study in a Catalytic Cycle

| Catalytic Step | Expected Observation with this compound | Mechanistic Insight |

| Oxidative Addition | Formation of a deuterated organopalladium intermediate | Confirms the involvement of the C-Br bond in the initial step. |

| Beta-Hydride Elimination | Potential for deuterium transfer to the metal center or other substrates | Provides information on side reactions and the stability of the intermediate. |

| Reductive Elimination | Formation of the final product with the deuterated isopropyl group intact | Confirms the final bond-forming step proceeds without scrambling of the label. |

Use as Internal Standards in Quantitative Analysis (Mass Spectrometry-based)

One of the most significant and widespread applications of this compound is its use as an internal standard in quantitative analysis, particularly in methods based on mass spectrometry (MS). An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be clearly distinguishable by the detector.

Deuterated compounds are considered the gold standard for internal standards in MS-based quantification because they co-elute with the non-labeled analyte during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer's ion source. However, due to the mass difference, they are easily resolved by the mass analyzer.

A validated biomonitoring method for the determination of 1-bromopropane (B46711) and 2-bromopropane in urine utilizes headspace gas chromatography-mass spectrometry (GC-MS). publisso.deresearchgate.net While this specific method employs deuterated benzene (B151609) as an internal standard, the principle strongly supports the use of this compound for the precise quantification of 2-bromopropane. publisso.de By adding a known amount of the deuterated standard to a sample, any variations in sample preparation, injection volume, and instrument response can be corrected for, leading to highly accurate and precise results.

Table 2: Key Parameters for Quantitative Analysis using this compound as an Internal Standard

| Parameter | Description |

| Analyte | 2-Bromopropane |

| Internal Standard | This compound |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Monitored Ions (Analyte) | m/z corresponding to fragments of 2-bromopropane |

| Monitored Ions (Internal Standard) | m/z corresponding to fragments of this compound (shifted by +6 amu) |

| Quantification | Based on the ratio of the peak area of the analyte to the peak area of the internal standard. |

Environmental Fate and Transformation Mechanism Studies of Halogenated Alkanes

Understanding the environmental fate and degradation pathways of halogenated alkanes is of critical importance due to their potential as pollutants. nih.govdntb.gov.ua Isotope-labeled compounds, including deuterated ones, are instrumental in these studies, providing insights into the mechanisms of their transformation in the environment. nih.govnih.gov

Mechanistic Insights into Degradation Pathways (e.g., atmospheric, anaerobic)

By using this compound in controlled laboratory experiments that simulate environmental conditions, researchers can trace the transformation products and elucidate the degradation mechanisms. For example, in studies of atmospheric degradation, the reaction of 2-bromopropane with hydroxyl radicals can be investigated. By analyzing the products formed from the deuterated compound, it is possible to determine the primary sites of radical attack and the subsequent reaction pathways.

Similarly, under anaerobic conditions, such as those found in some groundwater and sediments, the reductive dehalogenation of 2-bromopropane can be studied. The use of this compound can help to confirm whether the C-Br bond is cleaved and how the resulting radical or carbanion intermediate reacts with the surrounding environment. The kinetic isotope effect can also provide valuable information on the rate-limiting steps of these degradation processes. mdpi.comnih.gov

Q & A

Basic: What synthetic methodologies are used to prepare 2-Bromopropane-1,1,1,3,3,3-d6, and how is isotopic purity validated?

Deuterated 2-bromopropane is typically synthesized via halogen exchange reactions using deuterated precursors. For example, deuterium substitution at all six methyl positions (1,1,1,3,3,3-d6) is achieved by reacting perdeuterated acetone with PBr₃ or HBr in a deuteration-compatible solvent. Isotopic purity (>99 atom% D) is confirmed using mass spectrometry (MS) and deuterium nuclear magnetic resonance (²H NMR), where the absence of proton signals at δ 1.0–1.5 ppm confirms complete deuteration .

Advanced: How do kinetic isotope effects (KIEs) of this compound influence its reactivity in SN2 mechanisms compared to the non-deuterated analog?

Deuteration reduces the zero-point vibrational energy of C–D bonds, leading to higher activation energy in SN2 reactions. Experimental studies show a KIE (k_H/k_D) of ~1.5–2.0 for reactions involving deuterated alkyl halides, slowing nucleophilic substitution rates. Researchers must account for this when designing kinetic experiments, as isotopic substitution can alter transition-state dynamics and regioselectivity in multi-step syntheses .

Basic: What analytical techniques are critical for characterizing this compound in complex reaction mixtures?

Key techniques include:

- GC-MS : To identify isotopic fragmentation patterns (e.g., m/z 129 for [M⁺] with deuterium clusters).

- ²H NMR : To confirm deuterium distribution (e.g., singlet at δ 1.3 ppm for CD₃ groups).

- FTIR : Absence of C–H stretching (~2900 cm⁻¹) confirms deuteration .

Advanced: What challenges arise in maintaining isotopic integrity during storage, and how can they be mitigated?

Deuterated compounds are hygroscopic and prone to H/D exchange with ambient moisture. Storage under inert gas (argon) in sealed, deuterated solvents (e.g., DMSO-d6) minimizes contamination. Regular ²H NMR monitoring is recommended to detect isotopic dilution, especially in long-term studies .

Basic: In which mechanistic studies is this compound preferentially used over non-deuterated analogs?

It is critical in:

- Isotopic tracing : Tracking methyl group migration in carbocation rearrangements.

- Solvent studies : As a deuterated solvent in NMR to suppress proton background signals.

- Metabolic labeling : Investigating bromopropane metabolism in toxicology models .

Advanced: How can computational tools optimize synthetic routes for deuterated bromopropanes?

Basic: What safety protocols are essential when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to prevent inhalation of volatile brominated compounds.

- PPE : Nitrile gloves and goggles to avoid dermal exposure (IARC classifies bromopropanes as Group 2B carcinogens).

- Waste disposal : Neutralize with alkaline solutions (e.g., NaOH) to convert bromide residues into less hazardous forms .

Advanced: How do isotopic impurities in this compound affect experimental reproducibility, and how can they be quantified?

Even minor proton contamination (e.g., 1% H) can skew KIEs by altering reaction kinetics. Quantification methods include:

- LC-HRMS : Detects [M+H]⁺ adducts at ppm-level sensitivity.

- Isotopic ratio monitoring : Using calibrated MS to distinguish D₆ from D₅H or D₄H₂ species .